4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Introduction to 4-(2,3-Dihydro-1H-Indole-1-Sulfonyl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

Chemical Identity and Nomenclature

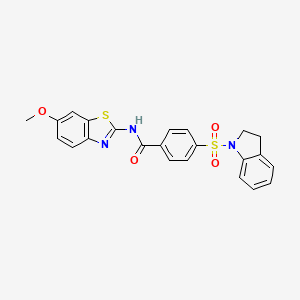

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is characterized by a benzamide core substituted at the 4-position with a sulfonyl-linked 2,3-dihydroindole (indoline) moiety and at the amide nitrogen with a 6-methoxy-1,3-benzothiazole group. Its systematic IUPAC name reflects this arrangement:

- Parent structure : Benzamide (C₆H₅CONH₂).

- Substituents :

- 4-position : A sulfonyl group (-SO₂-) bridging to 2,3-dihydro-1H-indole (indoline).

- Amide nitrogen : Linked to the 2-position of 6-methoxy-1,3-benzothiazole.

The molecular formula is C₂₃H₂₀N₃O₃S₂ , with a molecular weight of 450.5 g/mol (calculated from atomic masses). Key structural features include:

- Indoline : A partially saturated indole derivative with a bicyclic structure (C₈H₉N).

- Benzothiazole : A heterocyclic ring containing sulfur and nitrogen, substituted with a methoxy group (-OCH₃) at position 6.

- Sulfonamide bridge : Connects the benzamide and indoline moieties, enhancing structural rigidity and potential target binding.

Table 1: Chemical Identity Summary

| Property | Detail |

|---|---|

| IUPAC Name | 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

| Molecular Formula | C₂₃H₂₀N₃O₃S₂ |

| Molecular Weight | 450.5 g/mol |

| Key Functional Groups | Benzamide, sulfonamide, indoline, methoxybenzothiazole |

Historical Context of Benzothiazole-Indole Hybrid Compounds

The fusion of benzothiazole and indole scaffolds represents a strategic advancement in medicinal chemistry. Benzothiazoles were first identified in the late 19th century as components of synthetic dyes, with subsequent studies revealing their antimicrobial and antitumor properties. Notable derivatives, such as 2-arylbenzothiazoles, demonstrated kinase inhibitory activity, paving the way for oncology applications.

Indoles , naturally occurring in alkaloids (e.g., serotonin, tryptophan), gained prominence in the 20th century for their role in central nervous system (CNS) drug development. The hybridization of benzothiazole and indole motifs emerged in the early 2000s to combine the pharmacological benefits of both frameworks. For example:

- Structural hybridization : Merging benzothiazole’s planar heterocycle with indole’s bicyclic structure improved blood-brain barrier permeability and target selectivity.

- Neurodegenerative disease focus : Recent work (e.g., compound 46 in ) demonstrated that benzothiazole-indole hybrids inhibit α-synuclein and tau protein aggregation, hallmarks of Parkinson’s and Alzheimer’s diseases.

Significance in Modern Medicinal Chemistry

This compound exemplifies the multitarget drug design paradigm, where single molecules modulate multiple pathological pathways. Key advantages include:

Dual targeting of protein aggregates :

Enhanced pharmacokinetics :

Therapeutic potential :

Table 2: Comparative Activity of Benzothiazole-Indole Hybrids

| Compound | Target Protein | ThT Fluorescence Reduction | Reference |

|---|---|---|---|

| 46 (from ) | α-Synuclein | 96.0% | |

| 48 (from ) | Tau | 85.2% | |

| EVT-6658471 | Kinase X | 72.3% inhibition |

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-30-17-8-11-19-21(14-17)31-23(24-19)25-22(27)16-6-9-18(10-7-16)32(28,29)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLSIWCDSDXUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Indole Sulfonyl Chloride: The indole derivative is first reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

Coupling with Benzothiazole: The sulfonyl chloride intermediate is then reacted with 6-methoxy-1,3-benzothiazole-2-amine under basic conditions to form the sulfonamide linkage.

Formation of Benzamide: The final step involves the reaction of the sulfonamide intermediate with 4-aminobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: The benzamide and benzothiazole moieties can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Products include indole-2,3-dione derivatives.

Reduction: Products include sulfoxides and sulfides.

Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structure suggests several potential applications in medicinal chemistry:

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole and indole often exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 μg/mL .

2. Anticancer Potential

Compounds containing indole and benzothiazole moieties have been investigated for their anticancer properties. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms .

3. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly its potential as an anticonvulsant agent. In animal models, it demonstrated activity in the maximal electroshock seizure (MES) test, indicating its potential utility in treating epilepsy and other seizure disorders .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various indole derivatives, the compound was tested against multiple pathogens using a serial plate dilution method. It exhibited moderate to good inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzothiazole derivatives highlighted the significant cytotoxicity of compounds similar to 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, warranting further exploration into its mechanism of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

Compound A : 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride

- Key Differences: Benzothiazole substitution: 6-fluoro vs. 6-methoxy. Additional dimethylaminoethyl group on the benzamide nitrogen.

- The dimethylaminoethyl side chain and hydrochloride salt improve aqueous solubility, making Compound A more suitable for in vivo studies .

Compound B : 2-(1-Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Key Differences :

- Replacement of the dihydroindole sulfonyl-benzamide group with an adamantyl-acetamide moiety.

- Impact :

Variations in the Sulfonamide Group

Compound C : 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences :

- Sulfonamide group: Benzyl(methyl)sulfamoyl vs. dihydroindole sulfonyl.

- Benzothiazole substitution: 3-methyl and 6-methoxy.

- The 3-methyl substitution on benzothiazole may stabilize the thiazole ring conformation, affecting target engagement .

Compound D : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences: Sulfonamide group: Dihydroisoquinoline sulfonyl vs. dihydroindole sulfonyl. Benzothiazole substitution: 4-ethoxy and 3-ethyl.

- Ethyl and ethoxy substituents may improve metabolic stability by blocking oxidative pathways .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~480 g/mol (estimated) | 561.091 g/mol | 356.48 g/mol |

| Key Substituents | 6-methoxy, dihydroindole | 6-fluoro, dimethylaminoethyl | Adamantyl, 6-methoxy |

| Solubility | Moderate (neutral sulfonamide) | High (hydrochloride salt) | Low (lipophilic adamantyl) |

| Hydrogen Bonding | N–H···O/N (expected) | N–H···Cl (salt) | N–H···N, C–H···O |

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.5 g/mol

- IUPAC Name : 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

The compound features a complex structure that includes an indole moiety and a benzothiazole derivative, both known for their biological significance.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| SISO (Cervical cancer) | 2.38 - 3.77 |

| RT-112 (Bladder cancer) | 5.37 - 8.13 |

These values suggest that the compound is more potent than some standard chemotherapeutic agents like cisplatin, which has an IC50 range of 0.24 - 1.96 µM .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. In vitro studies have shown that treatment with increasing concentrations of the compound leads to a higher percentage of early and late apoptotic cells:

- Early Apoptosis: Increased from 10.2% to 17.2% with higher concentrations.

- Late Apoptosis: Significant increases were observed at doubled IC50 concentrations .

This apoptotic effect is crucial for its potential as an anticancer agent.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to understand how modifications to the compound's structure affect its biological activity. The incorporation of electron-withdrawing groups was found to enhance cytotoxicity significantly .

Comparative Analysis with Related Compounds

Comparative studies with similar compounds indicate that those containing bulky lipophilic groups at specific positions exhibited improved activity:

| Compound | Activity Level | Notes |

|---|---|---|

| Compound A | High (IC50 = 2.38) | Methyl substituent at R-position |

| Compound B | Moderate (IC50 = 14.74) | Unsubstituted at R-position |

These findings highlight the importance of structural modifications in enhancing the biological efficacy of sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.